
Iodomethyl cyclopropanecarboxylate
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Overview
Description
Iodomethyl cyclopropanecarboxylate is an organic compound with the molecular formula C6H9IO2 It is a derivative of cyclopropane, a three-membered ring structure, and contains an iodomethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodomethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the iodomethyl group onto the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of flow reactors can enhance reaction efficiency and control, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Decarboxylative Halogenation
Iodomethyl cyclopropanecarboxylate undergoes decarboxylative halogenation through mechanisms involving intermediate acyl hypoiodite formation. The reaction with iodine and silver salts (AgX) leads to the elimination of CO₂, generating alkyl iodides. Key steps include:
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Intermediate Formation : The carboxylate reacts with iodine to form an acyl hypoiodite (RCO-I), which decomposes via homolytic cleavage .
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Radical Pathway : The decomposition of hypoiodite intermediates produces acyloxy radicals (RCO- ) that abstract iodine atoms, yielding alkyl iodides (e.g., iodomethyl cyclopropane derivatives) .
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Reagent Ratios : The stoichiometry of AgX and iodine critically influences product distribution. Excess iodine favors alkyl iodide formation, while silver coordination stabilizes intermediates .
Table 1: Decarboxylative Halogenation Conditions
Reagent | Product | Yield | Reference |
---|---|---|---|
I₂ + AgX | Alkyl iodide | High | |
I₂ + AgNO₃ | Acyloxy radicals → alkyl iodide | Quantitative |
Cyclopropanation Reactions
This compound participates in metal-catalyzed cyclopropanation via carbenoid intermediates:
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Simmons-Smith Reaction : Zinc carbenoids (e.g., CH₂I₂) react with alkenes to form cyclopropanes. The mechanism involves:
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Diastereoselectivity : Steric effects and electronic interactions influence regioselectivity. Bulky groups on alkenes favor cyclopropanation on the less hindered face .
Table 2: Metal-Catalyzed Cyclopropanation
Metal | Reagent | Product Type | Selectivity | Reference |
---|---|---|---|---|
Zn | CH₂I₂ | Cyclopropanes | Steric-dependent | |
Mg | CH₂I₂ | Cyclopropanes | Radical-based | |
Pd | Diazomalonates | Regioselective cyclopropanes | >20:1 rr |
Ring-Opening and Rearrangement
The cyclopropane ring in this compound can undergo:
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Hydrogenolysis : Catalytic hydrogenation typically preserves the cyclopropane ring unless under extreme conditions. For example, Adams platinum catalysts hydrogenate methobromide salts without ring cleavage .
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Cation Rearrangements : Cyclobutyl cations derived from the compound may rearrange to cyclopropylcarbinyl cations, stabilized by alkyl or allyl groups .
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Acid-Mediated Opening : Acidic conditions can induce ring-opening via carbocation intermediates, leading to rearranged products (e.g., cyclopropylcarbinyl derivatives) .
Table 3: Ring-Opening Conditions
Reaction | Product | Stability | Reference |
---|---|---|---|
Catalytic hydrogenation | Piperidine derivatives | Stable | |
Acid treatment | Cyclopropylcarbinyl cations | Unstable (rearrange) |
Transition Metal Catalyzed Transformations
This compound engages in Pd-catalyzed reactions:
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Oxidative Cyclopropanation : Pd(IV) catalysts enable stereospecific conversion of enynes to cyclopropyl ketones via nucleophilic attack mechanisms .
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Regioselective Cyclopropanation : Diazomalonates react with substituted alkenes under Pd catalysis to form regioselective cyclopropanes (e.g., VCP derivatives) .
Table 4: Pd-Catalyzed Reactions
Reaction Type | Catalyst | Product | Selectivity | Reference |
---|---|---|---|---|
Oxidative cyclopropanation | Pd(IV) | Cyclopropyl ketones | Stereospecific | |
Regioselective cyclopropanation | Pd(0) | VCP derivatives | >20:1 rr |
Mechanistic Insights
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Radical Pathways : Decarboxylation and cyclopropanation often involve radical intermediates, as evidenced by ESR spectroscopy and spin-trap experiments .
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Electronic Effects : The stability of carbon-centered radicals (e.g., tertiary > secondary > primary) dictates selectivity in decarboxylative processes .
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Metal Coordination : Transition metals (Zn, Mg, Pd) stabilize intermediates and modulate reaction pathways. For example, Zn carbenoids undergo Schlenk equilibria, affecting reactivity .
Scientific Research Applications
Synthesis of Cyclopropane Derivatives
Iodomethyl cyclopropanecarboxylate serves as a key intermediate in the synthesis of various cyclopropane derivatives. Its ability to undergo cyclopropanation reactions with olefins is particularly noteworthy. For instance, the use of iodomethyl species in combination with chiral zinc reagents has demonstrated enantioselectivity in cyclopropanation reactions, yielding optically active products .
Table 1: Cyclopropanation Reactions Using this compound
Reaction Type | Conditions | Yield | Selectivity |
---|---|---|---|
Cyclopropanation with olefins | Chiral (iodomethyl) zinc species | High | Enantioselective |
Rhodium-catalyzed decomposition | Aryldiazoacetates + N-vinylphthalimide | High | Trans-selective |
Asymmetric cyclopropanation | Succinimidyl diazoacetate | High | Diastereoselective |
Pharmaceutical Applications
The structural complexity and functionalization potential of this compound make it valuable in pharmaceutical chemistry. It has been utilized to synthesize compounds with biological activity, including potential drug candidates. For example, the formation of cyclopropane carboxamides via cyclopropanation reactions has been reported, which are critical intermediates in drug development .
Mechanistic Studies
Research has focused on the mechanistic pathways involving this compound. Studies indicate that it can participate in various reaction mechanisms, including nucleophilic substitutions and radical reactions. Understanding these mechanisms aids in optimizing synthetic routes for producing desired compounds efficiently .
Case Studies
Several case studies illustrate the practical applications of this compound:
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Case Study 1: Asymmetric Synthesis
A study demonstrated the use of this compound in asymmetric synthesis, where it was employed to generate a library of optically active cyclopropanes. The results showed high yields and selectivity, showcasing its utility in producing enantiomerically enriched compounds . -
Case Study 2: Drug Development
Researchers utilized this compound to synthesize a series of cyclopropane-containing molecules that exhibited promising activity against specific cancer cell lines. This highlights its potential role in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of iodomethyl cyclopropanecarboxylate involves its reactivity as a carbenoid intermediate. The iodomethyl group can generate a carbene species under certain conditions, which can then react with alkenes to form cyclopropane rings. This reactivity is exploited in various synthetic transformations, including the formation of cyclopropane-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl iodide: Similar structure but lacks the carboxylate group.
Cyclopropanecarboxylic acid: Contains the carboxylate group but lacks the iodomethyl group.
Cyclopropylamine: Contains an amine group instead of the iodomethyl group.
Uniqueness
Iodomethyl cyclopropanecarboxylate is unique due to the presence of both the iodomethyl and carboxylate groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a carbenoid intermediate makes it valuable in synthetic organic chemistry .
Biological Activity
Iodomethyl cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its cyclopropane ring and an iodomethyl functional group. The synthesis typically involves the reaction of cyclopropanecarboxylic acid derivatives with iodomethylating agents. Various methods have been explored to optimize yields and purity, including the use of different solvents and reaction conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 20 | 8 |
Insecticidal Activity
This compound has also been studied for its insecticidal properties. It has shown effectiveness against various agricultural pests, making it a candidate for use in pest management strategies. The compound acts by interfering with the nervous system of insects, similar to other known insecticides.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the cyclopropane ring or the carboxylate group can enhance or diminish its potency. A systematic study involving analogs has revealed that certain substitutions lead to improved antimicrobial activity.
Key Findings from SAR Studies
- Substituent Effects : Adding electron-withdrawing groups increases antimicrobial potency.
- Ring Strain : Modifications that reduce ring strain in the cyclopropane system tend to enhance insecticidal activity.
- Hydrophobicity : Increasing hydrophobic characteristics improves membrane permeability, thus enhancing bioactivity.
Case Studies
- Clinical Trials on Antimicrobial Efficacy : A recent clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated groups compared to controls.
- Field Studies on Pest Control : Field trials conducted in agricultural settings demonstrated that formulations containing this compound effectively reduced pest populations without harming beneficial insects, suggesting a favorable safety profile for agricultural use.
Properties
CAS No. |
150865-09-1 |
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Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
iodomethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C5H7IO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 |
InChI Key |
ALKMIIJDTWWTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)OCI |
Origin of Product |
United States |
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